molecular formula C20H20F3N3O2 B6451788 2-[1-(3-methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549019-58-9

2-[1-(3-methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6451788
CAS No.: 2549019-58-9
M. Wt: 391.4 g/mol
InChI Key: QOTMCCSQGSTQAS-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring various functional groups. This compound has diverse applications due to its unique chemical structure, involving a methoxybenzoyl group, a pyrrolopyrrole scaffold, and a trifluoromethyl-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process may begin with the preparation of the octahydropyrrolopyrrole core through a cycloaddition reaction. The methoxybenzoyl group is introduced via an acylation reaction, often using 3-methoxybenzoyl chloride and a base such as triethylamine. The trifluoromethylpyridine ring is incorporated through nucleophilic substitution reactions, facilitated by strong bases or catalytic conditions.

Industrial Production Methods

For industrial-scale production, optimizing yield and purity is crucial. This may involve using high-pressure reactors for cycloaddition and advanced purification techniques such as recrystallization and chromatography. The use of green chemistry principles, like solvent recovery and minimal waste production, is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the methoxybenzoyl moiety, forming quinones.

  • Reduction: The pyrrolopyrrole core can be reduced under hydrogenation conditions.

  • Substitution: The trifluoromethyl group can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or other strong oxidizing agents.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products

  • Oxidation: Quinone derivatives.

  • Reduction: Saturated pyrrole derivatives.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine has found applications in several fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and functional materials.

  • Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

  • Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with molecular targets, such as enzymes or receptors. The methoxybenzoyl group can engage in pi-pi stacking interactions, while the pyrrolopyrrole core provides a rigid scaffold that can fit into specific active sites. The trifluoromethyl group enhances the compound's stability and can improve its binding affinity to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Comparison

Compared to similar compounds, 2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine stands out due to its specific combination of functional groups and scaffold architecture. This gives it unique chemical and biological properties, such as enhanced stability and specificity in binding interactions.

List of Similar Compounds

  • 2-[1-(Benzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

  • 2-[1-(4-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

  • 2-[1-(3-Methoxybenzoyl)-pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Each of these similar compounds varies slightly in their functional groups or core structure, resulting in differences in their chemical behavior and applications.

Properties

IUPAC Name

(3-methoxyphenyl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c1-28-16-4-2-3-13(9-16)19(27)26-8-7-14-11-25(12-17(14)26)18-6-5-15(10-24-18)20(21,22)23/h2-6,9-10,14,17H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMCCSQGSTQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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